6-Methyl-3-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the desired purity and yield. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Nefazodone: Another antidepressant with a triazole ring
Uniqueness
1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26N6O2S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
6-methyl-3-[4-methyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C27H26N6O2S/c1-19-12-13-21(26-28-29-27-24-11-7-6-10-23(24)20(2)30-33(26)27)18-25(19)36(34,35)32-16-14-31(15-17-32)22-8-4-3-5-9-22/h3-13,18H,14-17H2,1-2H3 |
InChI Key |
GESKJQSUDSDRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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